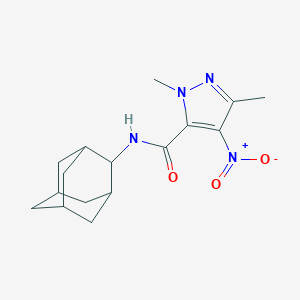
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the nitro and pyrazole groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective nitration, and controlled pyrazole formation are employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the adamantane moiety .
Scientific Research Applications
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to interact with lipid membranes and potentially disrupt cellular processes. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties.
2-adamantyl-5-nitroimidazole: Used in medicinal chemistry for its antimicrobial activity.
N-(2-adamantyl)hexamethyleneimine: Investigated for its dopaminergic activity.
Uniqueness
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantane, nitro, and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C16H22N4O3 |
|---|---|
Molecular Weight |
318.37g/mol |
IUPAC Name |
N-(2-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-8-14(20(22)23)15(19(2)18-8)16(21)17-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,3-7H2,1-2H3,(H,17,21) |
InChI Key |
MNFJEDBOULNRAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B451994.png)

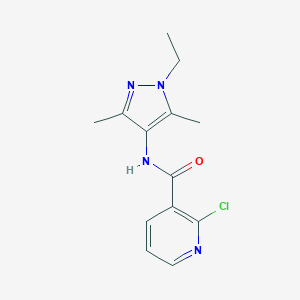
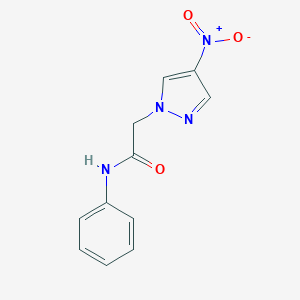
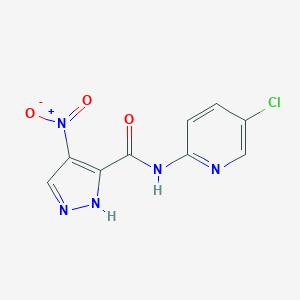
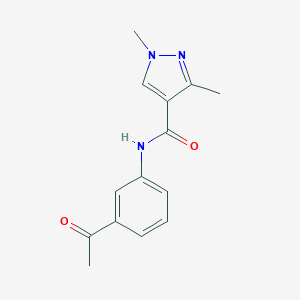
![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452003.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2,5-dimethylphenyl)quinoline](/img/structure/B452004.png)
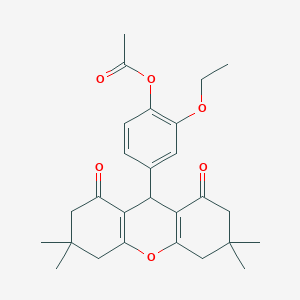
![6-Bromo-2-(4-tert-butylphenyl)-4-[(2,6-dimethylmorpholin-4-yl)carbonyl]quinoline](/img/structure/B452008.png)
![5-(2-bromo-5-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B452011.png)
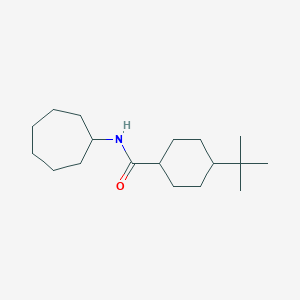
![3-{[2-(Methylsulfanyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B452013.png)
![N-[1-(1-adamantyl)propyl]cyclohexanecarboxamide](/img/structure/B452017.png)
